2,2'-Diaminobenzophenone

Übersicht

Beschreibung

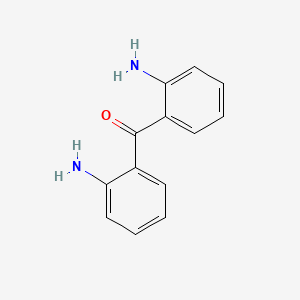

2,2’-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2O. It is a colorless crystalline solid with a distinct benzene aroma. This compound is used as an intermediate in the synthesis of organic dyes, photosensitizers, and high-performance polymers. It also finds applications in the preparation of optoelectronic devices, optical glass, and polymer printed circuit boards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Diaminobenzophenone typically involves the oxidation of aniline. The process begins with the reaction of aniline with hydrochloric acid to form aniline hydrochloride. Subsequently, a hydrogen peroxide solution is added to facilitate the oxidation reaction, resulting in the formation of 2,2’-Diaminobenzophenone .

Industrial Production Methods

In an industrial setting, the synthesis of 2,2’-Diaminobenzophenone can be achieved through various methods, including the reduction of bis(2-nitrophenyl)methanone using hydrogen and palladium on activated charcoal in dichloromethane under high pressure .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Diaminobenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions to form various substituted benzophenone derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas and palladium on activated charcoal are used as reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzophenone derivatives, which can be further utilized in the synthesis of dyes, photosensitizers, and polymers .

Wissenschaftliche Forschungsanwendungen

2,2’-Diaminobenzophenone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of organic dyes and high-performance polymers.

Biology: The compound is utilized in the preparation of optoelectronic devices and optical glass.

Industry: It is used in the production of polymer printed circuit boards and other electronic components.

Wirkmechanismus

The mechanism of action of 2,2’-Diaminobenzophenone involves its ability to participate in various chemical reactions due to the presence of amino groups. These amino groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzophenone: This compound has a similar structure but with only one amino group.

4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions instead of the 2 and 2’ positions.

3,4-Diaminobenzophenone: This compound has amino groups at the 3 and 4 positions.

Uniqueness

2,2’-Diaminobenzophenone is unique due to the specific positioning of its amino groups at the 2 and 2’ positions. This unique structure allows it to participate in specific chemical reactions that are not possible with other similar compounds .

Biologische Aktivität

2,2'-Diaminobenzophenone (DABP), with the chemical formula CHNO, is a compound belonging to the class of benzophenones. It has garnered attention due to its diverse biological activities, including potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of DABP, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 212.25 g/mol

- Structure : DABP consists of two amino groups attached to a benzophenone structure, which contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that DABP exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.

- Study Findings : In vitro assays demonstrated that DABP effectively scavenges free radicals, thus protecting cellular components from oxidative damage. This property is essential for potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Anticancer Properties

DABP has been studied for its anticancer effects, particularly in human cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of DABP on human breast cancer (MCF-7) cells. The results showed that DABP induced apoptosis through the activation of caspase pathways and increased the expression of pro-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45.0 | Apoptosis via caspase activation |

| A375 | 26.09 | ROS generation leading to DNA damage |

Genotoxicity

While DABP shows promising biological activities, there are concerns regarding its genotoxicity.

- Research Insights : Studies have reported that DABP can cause DNA strand breaks in certain cell types, indicating potential risks associated with its use. The genotoxic effects appear to be dose-dependent and warrant further investigation to assess safety profiles for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between DABP's structure and its biological activity is crucial for drug design.

- Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study involving derivatives of DABP identified key molecular descriptors that correlate with biological activity. Parameters such as molecular volume and polarity were found to significantly influence the compound's efficacy as an anticancer agent .

Applications in Materials Science

Beyond biological applications, DABP is also utilized in materials science, particularly as a curing agent in polyimides.

Eigenschaften

IUPAC Name |

bis(2-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEZYWGNEACOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209400 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-10-0 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.